N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide
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Overview
Description
N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.
Preparation Methods
The synthesis of N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide involves several steps. One common method is the reaction between 2-chloropyridine-3-amine and 2-methoxybenzoyl isothiocyanate. The reaction typically occurs in a solvent such as toluene or ethyl acetate under mild conditions. The reaction conditions are often metal-free, and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) are used to promote the reaction .
Chemical Reactions Analysis
N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using reagents like sodium methoxide (NaOMe).
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including treatments for bacterial infections, cancer, and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety allows it to form strong hydrogen bonds with biological molecules, enhancing its binding affinity. It can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide can be compared with other thiourea derivatives, such as:
- N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide
- N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
- N-(allylcarbamothioyl)thiophene-2-carboxamide
- 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide
- 2-chloro-N-(bis(®-1-phenylethyl)carbamothioyl)benzamide
These compounds share similar structural features but differ in their specific substituents, which can influence their biological activities and chemical reactivity. This compound is unique due to its methoxybenzamide moiety, which may enhance its solubility and biological activity compared to other thiourea derivatives .
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-11-7-3-2-5-9(11)13(19)18-14(21)17-10-6-4-8-16-12(10)15/h2-8H,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKLACTUTMWGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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